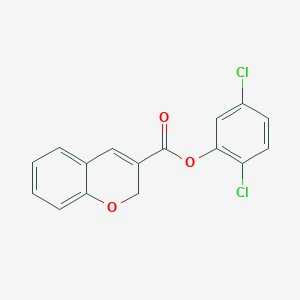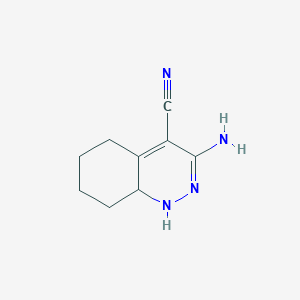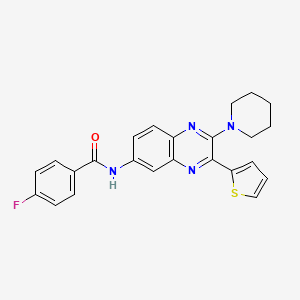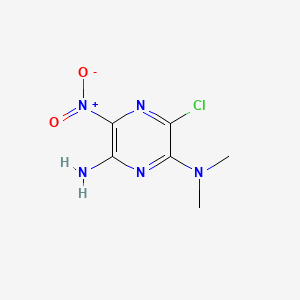
Ni(4-Fstb)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel tris(4-fluorostilbene) (Ni(4-Fstb)3) is a nickel-based organometallic compound. It is characterized by the presence of three 4-fluorostilbene ligands coordinated to a central nickel atom. This compound is notable for its stability and reactivity, making it a valuable catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ni(4-Fstb)3 involves the reaction of nickel acetylacetonate with 4-fluorostilbene ligands in the presence of a reducing agent such as triethylaluminum. The reaction typically takes place under an inert atmosphere to prevent oxidation. The resulting product is a red solid that is stable for months when stored in a freezer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger quantities of nickel acetylacetonate, 4-fluorostilbene, and triethylaluminum, and ensuring the reaction is conducted under controlled conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ni(4-Fstb)3 is involved in various types of reactions, including:
Reduction: this compound can participate in reduction reactions, particularly in the presence of strong reducing agents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphines, bipyridines, and other ligands that can coordinate to the nickel center. Reactions are typically conducted under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the products are often carbon-carbon or carbon-nitrogen bonded compounds .
Scientific Research Applications
Ni(4-Fstb)3 has a wide range of applications in scientific research, including:
Biology: While its direct applications in biology are limited, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules.
Medicine: this compound can be used in the synthesis of pharmaceutical intermediates, aiding in the development of new drugs.
Mechanism of Action
The mechanism by which Ni(4-Fstb)3 exerts its catalytic effects involves the coordination of the 4-fluorostilbene ligands to the nickel center, which stabilizes the nickel in its zero oxidation state. This stabilization allows the nickel to participate in various catalytic cycles, facilitating bond formation and cleavage. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Nickel bis(1,5-cyclooctadiene) (Ni(COD)2): A commonly used nickel catalyst that is highly reactive but less stable in air compared to Ni(4-Fstb)3.
Nickel tris(4-tert-butylstilbene) (Ni(4-tBustb)3): Another nickel-based catalyst with similar stability and reactivity, but with different steric properties due to the tert-butyl groups.
Uniqueness
This compound is unique due to its combination of stability and reactivity. The presence of 4-fluorostilbene ligands provides a protective environment for the nickel center, enhancing its stability against oxidation and degradation. This makes this compound a valuable alternative to other nickel catalysts that require more stringent handling conditions .
Properties
Molecular Formula |
C42H30F6Ni |
|---|---|
Molecular Weight |
707.4 g/mol |
IUPAC Name |
1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene;nickel |
InChI |
InChI=1S/3C14H10F2.Ni/c3*15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h3*1-10H;/b3*2-1+; |
InChI Key |
WNYSUDSQGPJTPC-VRBCMZOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.[Ni] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)




![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)



